Tert-butyl 2-(methoxyamino)propanoate

Overview

Description

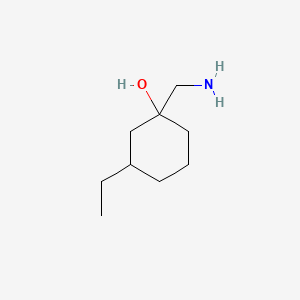

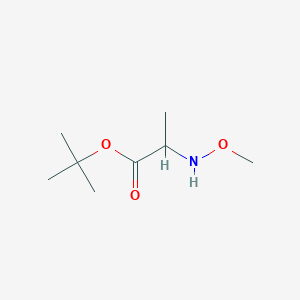

Tert-butyl 2-(methoxyamino)propanoate is a chemical compound with the molecular formula C8H17NO2 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a tert-butyl group, a methoxyamino group, and a propanoate group . The InChI code for this compound is 1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 159.23 .Scientific Research Applications

Enantioselective Synthesis

- The compound has been used in the enantioselective synthesis of neuroexcitant analogues, specifically for the synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of a neuroexcitant (Pajouhesh et al., 2000).

Food Chemistry

- This chemical has been identified in studies related to the quantification of synthetic phenolic antioxidants in dry foods. It's one of the substances that are permitted in limited food products according to local legislations (Perrin & Meyer, 2002).

Environmental Degradation Studies

- It is also involved in studies on environmental degradation pathways, particularly during the treatment of methyl tert-butyl ether by UV/H2O2 processes (Stefan et al., 2000).

Antioxidant Activity Research

- Research has been conducted on its role in antioxidant activities of phenols and catechols (Barclay et al., 1999).

Advanced Oxidation and Reduction Processes

- Studies include its reaction intermediates in the advanced oxidation and reduction process chemistry of methyl tert-butyl ether (Mezyk et al., 2009).

Catalysis

- It has been used in the development of catalysts for the production of methyl propanoate via methoxycarbonylation of ethene (Clegg et al., 1999).

Sensor Development

- The compound has played a role in the development of rhodamine-based dual chemosensors for metal ions with distinctly separated excitation and emission wavelengths (Roy et al., 2019).

Stereochemical Studies

- It's used in stereochemical studies, such as the 1,2-addition of allylmetal reagents to cyclohexanones and tetrahydrofurans (Paquette & Lobben, 1996).

19F NMR Application

- The compound has been involved in the synthesis of perfluoro-tert-butyl 4-hydroxyproline for sensitive applications in 19F NMR (Tressler & Zondlo, 2014).

Safety and Hazards

Tert-butyl 2-(methoxyamino)propanoate is associated with several hazards. It has been classified with the signal word “Danger” and is associated with hazard statements H227, H315, H318, and H335 . These hazard statements indicate that the compound is combustible, can cause skin irritation, can cause serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name |

tert-butyl 2-(methoxyamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c1-6(9-11-5)7(10)12-8(2,3)4/h6,9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHXAQRDTHKQMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC(C)(C)C)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(But-3-ynyl)-1H-[1,2,4]triazole](/img/structure/B1375147.png)

![tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate](/img/structure/B1375156.png)